molecular formula C12H16Cl2N4O4S B6614576 4-chlorobenzene-1,3-diamine;sulfuric acid CAS No. 84540-39-6

4-chlorobenzene-1,3-diamine;sulfuric acid

Cat. No.: B6614576
CAS No.: 84540-39-6
M. Wt: 383.3 g/mol
InChI Key: WMSFKDQCVNJFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzene-1,3-diamine;sulfuric acid is a compound that combines 4-chlorobenzene-1,3-diamine with sulfuric acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes. The molecular formula for 4-chlorobenzene-1,3-diamine is C6H7ClN2, and it is often used as an intermediate in the production of dyes and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobenzene-1,3-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloronitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In industrial settings, 4-chlorobenzene-1,3-diamine is produced on a larger scale using similar reduction methods. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chlorobenzene-1,3-diamine;sulfuric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorobenzene-1,3-diamine is unique due to its specific positioning of the amine groups, which affects its reactivity and applications. Its combination with sulfuric acid further enhances its utility in various chemical processes .

Properties

IUPAC Name

4-chlorobenzene-1,3-diamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h2*1-3H,8-9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSFKDQCVNJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)Cl.C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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